3-Ethyl-2-methylbenzoxazolium iodide chemical properties and structure
3-Ethyl-2-methylbenzoxazolium iodide chemical properties and structure
An In-Depth Technical Guide to 3-Ethyl-2-methylbenzoxazolium Iodide: Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of 3-Ethyl-2-methylbenzoxazolium iodide (CAS No: 5260-37-7), a quaternary ammonium salt of significant interest in synthetic and applied chemistry. We will delve into its core chemical properties, molecular structure, and spectroscopic profile. This document further outlines a standard synthetic protocol, discusses critical handling considerations related to its hydrolytic stability, and explores its primary applications as a key intermediate in the production of cyanine dyes and as a functional component in analytical probes and materials science. This guide is intended for researchers, chemists, and material scientists who utilize or are investigating the potential of benzoxazolium salts in their work.
Molecular Structure and Characterization
The identity and purity of a chemical reagent are paramount for reproducible and reliable experimental outcomes. This section details the fundamental structural and physicochemical properties of 3-Ethyl-2-methylbenzoxazolium iodide.
Chemical Structure
3-Ethyl-2-methylbenzoxazolium iodide consists of a benzoxazolium cation and an iodide anion.[1][2] The cation features a fused benzene and oxazole ring system. The nitrogen atom of the oxazole ring is quaternized by an ethyl group, and a methyl group is attached to the C2 position. This C2 methyl group is a critical feature, as its protons are acidic and provide the primary site of reactivity for condensation reactions.
Caption: Chemical structure of 3-Ethyl-2-methylbenzoxazolium Iodide.
Physicochemical Properties
The compound is typically supplied as a yellow to light orange crystalline powder.[2][3] Its key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 5260-37-7 | [1][4][5][6] |
| Molecular Formula | C₁₀H₁₂INO | [5][7] |
| Molecular Weight | 289.11 g/mol | [1][5] |
| Appearance | White to light yellow/orange crystalline powder | [2][3] |
| Melting Point | 195-197 °C | [1][2][8] |
| Density (estimate) | 1.58 g/cm³ | [1][2] |
| Synonyms | 2-Methylbenzoxazole ethiodide, 3-Ethyl-2-methylbenzo[d]oxazol-3-ium iodide | [1][2] |
Spectroscopic Profile
While specific spectra are lot-dependent, the structure of 3-Ethyl-2-methylbenzoxazolium iodide allows for the prediction of its key spectroscopic features. This analysis is crucial for quality control and for monitoring reaction progress.
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¹H NMR: The proton NMR spectrum is expected to be highly characteristic. The ethyl group attached to the nitrogen should present as a quartet (CH₂) and a triplet (CH₃), with the quartet shifted downfield due to the inductive effect of the adjacent positively charged nitrogen. The C2-methyl group will appear as a singlet, also significantly downfield due to the influence of the heterocyclic ring. The four protons on the fused benzene ring will appear in the aromatic region, with splitting patterns dependent on their coupling.
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¹³C NMR: The carbon spectrum will show ten distinct signals. The carbons of the ethyl and methyl groups will appear in the aliphatic region, while the eight carbons of the benzoxazolium core will be in the aromatic and heteroaromatic region. The C2 carbon, bonded to both oxygen and nitrogen, is expected to be the most downfield signal of the core structure.
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Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations from the alkyl and aromatic groups, C=C and C=N stretching vibrations within the heterocyclic core, and C-O stretching bands.
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UV-Visible Spectroscopy: The conjugated π-system of the benzoxazolium ring gives rise to characteristic electronic transitions in the UV region. This property is fundamental to its use in cyanine dyes, where extending this conjugation dramatically shifts the absorption into the visible or near-infrared spectrum.
The purity of this reagent is critical, as it is known to be susceptible to hydrolysis. NMR studies have demonstrated that in the presence of water, particularly with a base or in solvents like DMSO containing residual moisture, 3-Ethyl-2-methylbenzoxazolium iodide can hydrolyze to form N-(2-Hydroxyphenyl)-N-ethylacetamide.[9] This potential impurity can significantly impact subsequent reactions, particularly in dye synthesis, and underscores the importance of rigorous spectroscopic verification.[9]
Synthesis and Handling
Synthetic Pathway
The synthesis of 3-Ethyl-2-methylbenzoxazolium iodide is a classic example of a Menshutkin reaction—the quaternization of a tertiary amine (in this case, the nitrogen atom of the benzoxazole ring) with an alkyl halide. The process involves the reaction of 2-methylbenzoxazole with ethyl iodide.
Caption: General workflow for the synthesis of 3-Ethyl-2-methylbenzoxazolium Iodide.
Experimental Protocol: Synthesis
This protocol describes a representative method for the laboratory-scale synthesis of the title compound.
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Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-methylbenzoxazole in a suitable solvent such as acetonitrile or toluene.
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Alkylation: Add 1.1 to 1.5 equivalents of ethyl iodide to the solution. The slight excess of the alkylating agent ensures the complete conversion of the starting material.
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Reaction: Heat the mixture to reflux and maintain this temperature for several hours (typically 4-12 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-methylbenzoxazole spot.
-
Isolation: As the reaction proceeds, the product, being a salt, will often precipitate from the non-polar or moderately polar solvent. After the reaction is complete, allow the mixture to cool to room temperature, followed by further cooling in an ice bath to maximize precipitation.
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent and then with a non-polar solvent like diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the resulting crystalline solid under vacuum to yield the final product, 3-Ethyl-2-methylbenzoxazolium iodide. The purity should be confirmed by melting point determination and spectroscopic analysis (NMR).
Stability and Handling Considerations
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Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and strong oxidizing agents.[1][4]
-
Hydrolytic Instability: As previously mentioned, the primary stability concern is hydrolysis.[9] The C2 position of the benzoxazolium ring is electrophilic and susceptible to nucleophilic attack by water. This process is accelerated by heat and the presence of bases. For applications requiring anhydrous conditions, such as in the base-catalyzed synthesis of cyanine dyes, it is imperative to use freshly dried solvents and to handle the reagent in an inert atmosphere to prevent the formation of the N-acyl-o-aminophenol byproduct.
Key Applications and Mechanistic Insights
3-Ethyl-2-methylbenzoxazolium iodide is not typically an end-product but rather a valuable building block and functional molecule.[8]
Precursor in Cyanine Dye Synthesis
The most prominent application of this compound is as an intermediate in the synthesis of cyanine dyes. The key to its reactivity is the acidity of the protons on the C2-methyl group. In the presence of a mild base (e.g., triethylamine, pyridine), a proton is abstracted to form a reactive methylene base (an enamine). This nucleophilic species can then undergo condensation with various electrophiles to build the polymethine chain that defines the cyanine dye class.
Caption: Logical role of 3-Ethyl-2-methylbenzoxazolium iodide in cyanine dye synthesis.
The formation of hydrolysis byproducts can compete with this process, reducing the yield and purity of the desired dye.[9] Therefore, careful control of reaction conditions is essential for success.
Analytical and Materials Science Applications
Beyond traditional dye synthesis, this benzoxazolium salt and its derivatives find use in modern applications:
-
Fluorescent Probes: The benzoxazolium core can be incorporated into larger molecular structures to create fluorescent probes for biological imaging and sensing.[8]
-
Electrochemical Sensors: It is used in the fabrication of sensors for the detection of environmental pollutants and critical biomolecules.[8]
-
Advanced Materials: The compound serves as a building block in the development of materials such as conductive polymers, which are relevant to electronics and energy storage.[8]
Safety and Hazard Profile
3-Ethyl-2-methylbenzoxazolium iodide is an irritant. Standard laboratory safety protocols should be strictly followed when handling this chemical.
| Hazard Class | GHS Code | Description | Reference |
| Skin Irritation | H315 | Causes skin irritation | [1][3] |
| Eye Irritation | H319 | Causes serious eye irritation | [1][3] |
| Respiratory Irritation | H335 | May cause respiratory irritation | [1][2] |
Precautionary Measures:
-
P261: Avoid breathing dust.[1]
-
P280: Wear protective gloves, eye protection, and face protection.[3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
Conclusion
3-Ethyl-2-methylbenzoxazolium iodide is a foundational reagent in heterocyclic chemistry. Its well-defined structure, characterized by a reactive C2-methyl group, makes it an indispensable precursor for the synthesis of a vast array of cyanine dyes. While its utility is clear, a thorough understanding of its chemical properties, particularly its susceptibility to hydrolysis, is critical for its effective use. As research in materials science and analytical chemistry continues to advance, the applications for this versatile benzoxazolium salt and its derivatives are poised to expand further.
References
-
ResearchGate. NMR studies of the products of hydrolysis of 3-ethyl-2-methylbenzo[ d]azol-3-ium iodides. [Link]
-
CHEMICAL POINT. 3-Ethyl-2-methylbenzoxazolium iodide. [Link]
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